molecular formula C9H13N<br>C6H5CH2N(CH3)2<br>C9H13N B046912 N,N-Dimethylbenzylamine CAS No. 103-83-3

N,N-Dimethylbenzylamine

Cat. No. B046912
CAS RN: 103-83-3
M. Wt: 135.21 g/mol
InChI Key: XXBDWLFCJWSEKW-UHFFFAOYSA-N
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Patent
US05196601

Procedure details

10.7 g (0.08 mole) of ethyl carbitol was added dropwise to a mixture consisting of 1.5 g (0.04 mole) of sodium borohydride and 15 ml of xylene at 120° C. for 1.5 hours. The mixture was agitated at 120° C. for one hour. A mixture consisting of 3 g (0.02 mole) of N,N-dimethyl benzamide and 10 ml of xylene was added dropwise to the mixture over 0.5 hours. Subsequently, the resulting mixture was agitated at 120° C. for 20 hours. After cooling to room temperature, the mixture was neutralized with dilute sulfuric acid. As a result, N,N-dimethylbenzylamine was obtained in 51% yield and benzyl alcohol in 47% yield, respectively.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCOCCOCCO.[BH4-].[Na+].[CH3:12][N:13]([CH3:22])[C:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.S(=O)(=O)(O)O>C1(C)C(C)=CC=CC=1>[CH3:12][N:13]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH3:22].[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
CCOCCOCCO
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
CN(C(C1=CC=CC=C1)=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was agitated at 120° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the mixture over 0.5 hours
Duration
0.5 h
STIRRING
Type
STIRRING
Details
Subsequently, the resulting mixture was agitated at 120° C. for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)CC1=CC=CC=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.